Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt
Description
Systematic IUPAC Name and Structural Elucidation
The compound under consideration possesses the systematic IUPAC name disodium 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate]. This nomenclature reflects the complex molecular architecture of the compound, which features a central methylene bridge connecting two phenyl rings, each linked to an anthraquinone moiety through amino groups.
The structural elucidation reveals a symmetrical molecule with the methylene group as the central axis. Each of the anthraquinone units contains an amino group at position 1 and a sulfonate group at position 2, which is present as a sodium salt. The connection between the phenyl rings and the anthraquinone units occurs through nitrogen atoms, forming amino linkages.
The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C41H28N4O10S2/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55)
This structural arrangement contributes to the compound's distinctive chromophoric properties, which are characteristic of anthraquinone-based dyes.
CAS Registry Number and Alternative Designations
The primary Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 25826-34-0. However, several deprecated CAS numbers have also been associated with this substance:
| CAS Registry Status | Number(s) |
|---|---|
| Primary CAS RN | 25826-34-0 |
| Deprecated CAS RNs | 112142-36-6, 12237-86-4, 12238-73-2 |
The compound is registered in the European Community database with EC Numbers 247-287-0 and 602-694-6.
Alternative designations for this compound include:
- 2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt
- Disodium 4,4'-(methylenebis(4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)
- Sodium 4,4'-((methylenebis(4,1-phenylene))bis(azanediyl))bis(1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate)
In commercial contexts, particularly in the textile and dyeing industries, this compound is known by the Color Index designation C.I. Acid Blue 127:1, which categorizes it within the anthraquinone-based acid dyes family.
Molecular Formula and Stoichiometric Composition
The molecular formula of the compound is C41H26N4Na2O10S2, with a calculated molecular weight of 844.78 grams per mole. The stoichiometric composition can be analyzed by examining the contribution of each element to the overall molecular weight:
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) | Percentage by Weight |
|---|---|---|---|---|
| Carbon (C) | 41 | 12.011 | 492.451 | 58.29% |
| Hydrogen (H) | 26 | 1.008 | 26.208 | 3.10% |
| Nitrogen (N) | 4 | 14.007 | 56.028 | 6.63% |
| Sodium (Na) | 2 | 22.990 | 45.980 | 5.44% |
| Oxygen (O) | 10 | 15.999 | 159.990 | 18.94% |
| Sulfur (S) | 2 | 32.065 | 64.130 | 7.59% |
| Total | 85 | - | 844.787 | 100% |
The presence of two sodium atoms indicates that both sulfonic acid groups are present as sodium salts, contributing to the compound's water solubility, which is an important characteristic for its application as a dye.
Structural Analogues and Isomeric Considerations
The compound belongs to the broader class of anthraquinone dyes, specifically bis-anthraquinone derivatives linked by a diphenylmethane bridge. Several structural analogues exist within this chemical family:
Acid Blue 25 (Sodium 1-Amino-9,10-Dioxo-4-(Phenylamino)-9,10-Dihydroanthracene-2-Sulfonate), which contains a single anthraquinone unit with a simpler phenylamino substituent.
Reactive Blue 69 (Disodium 1-amino-4-({4-[(2-bromoacryloyl)amino]-2-sulfonatophenyl}amino)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonate), which incorporates a reactive bromovinyl group for covalent binding to textile fibers.
Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate, which features a methoxy group on the phenyl ring, altering the electronic properties of the chromophore.
From an isomeric perspective, several possible variations could exist:
Positional isomers: The position of the sulfonate groups on the anthraquinone moieties could vary (e.g., 2,6- or 2,7-disulfonated anthraquinones, as seen in related compounds).
Geometric isomers: The spatial arrangement around the central methylene bridge could lead to different conformational isomers.
Tautomeric forms: The amino groups present in the molecule could potentially exhibit tautomerism, though this is limited by the conjugated nature of the anthraquinone system.
Properties
IUPAC Name |
disodium;1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28N4O10S2.2Na/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49;;/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISWUWJFSHOUBJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26N4Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067153 | |
| Record name | Disodium 4,4'-(methylenebis(4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25826-34-0, 12237-86-4 | |
| Record name | 2-Anthracenesulfonic acid, 4,4'-(methylenebis(4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025826340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-(methylenebis(4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) | |
| Source | EPA DSSTox | |
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| Record name | Disodium 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate] | |
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Biological Activity
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt, commonly referred to as a derivative of anthraquinone, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its complex structure, which includes two amino groups and sulfonate groups that enhance its solubility in water. This solubility is crucial for its application in biological systems.
Antimicrobial Properties
Research indicates that anthraquinone derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound possesses moderate to strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
Anthraquinones are known for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound demonstrated IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating effective cytotoxicity at relatively low concentrations.
The biological activity of methane bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt can be attributed to several mechanisms:
- ROS Generation : The compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Topoisomerases : Similar to other anthraquinone derivatives, it may inhibit topoisomerase enzymes involved in DNA replication.
- Intercalation with DNA : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Study on Bacterial Resistance : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against antibiotic-resistant strains of E. coli. It was found to restore sensitivity to conventional antibiotics when used in combination therapies.
- Cancer Cell Line Study : Research conducted at a prominent university demonstrated that treatment with the disodium salt resulted in significant tumor reduction in xenograft models of breast cancer.
- Toxicological Assessment : A comprehensive toxicological study indicated that the compound has a favorable safety profile at therapeutic doses but requires further studies to assess long-term effects.
Scientific Research Applications
Scientific Research Applications
-
Cell Viability Assays
- Alamar Blue is widely used in cytotoxicity assays to determine the viability of cells exposed to different substances. The assay is based on the reduction of the blue non-fluorescent compound resazurin to the fluorescent compound resorufin within living cells.
- Mechanism : Upon entering the cell, resazurin is reduced in the reducing environment of the cytosol, producing resorufin, which emits fluorescence detectable by spectrophotometry or fluorometry.
- Fluorescence Characteristics :
- Excitation : 530-570 nm
- Emission : 580-610 nm
-
Metabolic Activity Measurement
- The compound serves as an indicator of metabolic activity in cells. Higher metabolic activity correlates with increased reduction of resazurin to resorufin, indicating greater cell viability.
- This application is critical in drug development and toxicity testing.
-
Nanomaterial Testing
- Alamar Blue assays are employed to evaluate the cytotoxic effects of nanomaterials (NMs) on various cell types. This includes both adherent and suspension cells.
- Key Considerations :
- Proper dispersion and characterization of nanomaterials are essential for reliable results.
- Technical replicates should be performed to ensure accuracy.
-
Toxicology Studies
- The compound is instrumental in toxicological assessments where it helps quantify cellular responses to potentially harmful substances.
- It allows researchers to monitor changes in cell health and function over time.
Table 1: Summary of Alamar Blue Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Cell Viability Assays | Measures live/dead cell ratios using fluorescence intensity | High correlation with metabolic activity |
| Metabolic Activity | Assesses cellular respiration and energy production | Effective for various cell types |
| Nanomaterial Testing | Evaluates cytotoxicity of nanomaterials | Sensitive detection of nanomaterial effects |
| Toxicology Studies | Monitors cellular responses to toxic agents | Provides quantitative data on toxicity |
Case Study: Cytotoxicity Assessment Using Alamar Blue
In a study examining the effects of a new chemotherapeutic agent on cancer cells, researchers utilized Alamar Blue to assess cell viability post-treatment. The results demonstrated a dose-dependent reduction in cell viability, confirming the cytotoxic effects of the agent.
- Methodology :
- Cancer cells were treated with varying concentrations of the chemotherapeutic agent.
- After incubation, Alamar Blue was added, and fluorescence was measured after a specified time.
- Results :
- A significant decrease in fluorescence was observed at higher concentrations, indicating reduced cell viability.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
Erioglaucine (CAS 3844-45-9)
Erioglaucine, a triphenylmethane dye, shares the disodium salt formulation and sulfonate functional groups with the target compound. Its structure includes a central benzenemethanaminium core substituted with ethyl, sulfophenyl, and cyclohexadienyl groups . Unlike the anthraquinone-based redox activity of the target compound, Erioglaucine functions as a colorant in food and cosmetics, leveraging its intense blue hue. Both compounds exhibit high water solubility due to their ionic sulfonate groups, but their applications diverge: Erioglaucine serves as a dye, while the target compound is a biochemical tool for redox monitoring .
2-Anthracenesulfonic Acid Sodium Salt (CAS 25826-34-0)
This sodium salt derivative of anthracenesulfonic acid shares the anthraquinone-related aromatic system and sulfonate groups with the target compound . However, it lacks the bis(phenyleneimino) methane bridge and amino substituents, which are critical for the target compound’s redox activity. While the target compound is tailored for cell viability assays, 2-anthracenesulfonic acid sodium salt is primarily used in industrial dye synthesis or as an intermediate in organic reactions .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Sulfonylurea herbicides, such as metsulfuron methyl ester, feature sulfonyl and triazine groups but differ fundamentally in structure and application . These compounds are methyl esters with herbicidal activity, inhibiting acetolactate synthase in plants. In contrast, the target compound’s disodium salt and anthraquinone backbone make it non-toxic to cells and suitable for biomedical use. The ester group in sulfonylureas reduces water solubility compared to the ionic disodium salt of the target compound .
Comparative Data Table
Key Research Findings
- Target Compound: Demonstrates high sensitivity in detecting metabolic activity at low cell densities (≤1,000 cells/mL) due to its non-toxic, reversible redox mechanism .
- Erioglaucine : Exhibits pH-dependent color stability, with optimal performance in neutral to alkaline conditions, unlike the target compound, which operates effectively in physiological pH ranges .
- Sulfonylurea Herbicides : Require metabolic activation in plants to convert esters to active acids, contrasting with the target compound’s immediate solubility and functionality .
Preparation Methods
Synthesis of Methane Sulfonamide Core
The foundational step in preparing this compound is the synthesis of methane sulfonamide derivatives, which involves the reaction of methane sulfonyl chloride with amines. A patented method outlines an efficient and high-yielding process using nitroalkane solvents as reaction diluents to facilitate product separation and purity.
Key features of this method include:
- Reactants: Methane sulfonyl chloride and primary or secondary amines (including ammonia).
- Solvent: Substantially anhydrous nitroalkanes (e.g., nitromethane, nitroethane, nitropropane).
- Reaction Conditions:
- Temperature maintained between 25°C to 80°C, with optimal product solubility at 50–80°C.
- Slow addition of methane sulfonyl chloride to amine solution in nitroalkane.
- Separation:
- Amine hydrochloride salt by-product precipitates and is removed by filtration or centrifugation.
- The sulfonamide product remains soluble at elevated temperatures and can be isolated by cooling to precipitate crystals.
- Yield: High yields (~94–96%) with high purity due to minimal by-product formation.
- Recycling: Nitroalkane solvent can be recycled without further purification, improving process efficiency.
| Parameter | Details |
|---|---|
| Methane sulfonyl chloride | 8 moles (example) |
| Amine (e.g., dimethylamine) | Slight excess, 16 moles |
| Solvent | Nitroalkane (nitroethane, nitromethane) |
| Reaction temperature | 25–30°C during addition; heated to 50°C |
| Reaction time | 1.5–3 hours |
| Product isolation | Filtration of salt, cooling to precipitate sulfonamide |
| Product yield | Approx. 94–96% |
This method provides a robust base for preparing sulfonamide intermediates necessary for further functionalization into the target compound.
Preparation of 3-Amino Methanesulfonanilide Derivatives
The compound’s structure includes amino and sulfonic acid groups attached to anthraquinone and phenyl rings, indicating that aromatic amination and sulfonation steps are critical.
A South Korean patent describes a method for preparing 3-amino methanesulfonanilide derivatives, which are structurally related intermediates. This method involves:
- Starting materials: Aromatic amines such as 1,3-phenylenediamine or substituted anilines.
- Sulfonation: Introduction of methanesulfonyl groups onto the aromatic ring.
- Reduction: Conversion of nitro groups to amino groups when necessary.
- Solvents: Use of organic solvents like xylene or acetonitrile.
- Reaction conditions: Controlled heating and use of chemical reducing agents to achieve selective functionalization.
This process yields sulfonanilide compounds with amino substitution patterns suitable for further coupling with anthraquinone derivatives to form the bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl) framework.
Coupling with Anthraquinone Derivatives
The final structure requires the attachment of anthraquinone sulfonic acid derivatives to the prepared sulfonamide intermediates. While direct preparation methods for the exact compound are scarce, literature on anthraquinone sulfonic acid derivatives suggests:
- Sulfonation of anthraquinone: Introduction of sulfonic acid groups at specific positions (e.g., 3-sulfo).
- Amination: Conversion to amino derivatives at positions such as 4-amino.
- Coupling: Formation of amide or sulfonamide bonds between anthraquinone derivatives and aromatic amines via nucleophilic substitution or condensation reactions under controlled pH and temperature.
These steps require precise control to maintain the integrity of the anthraquinone chromophore and avoid side reactions.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Methane sulfonamide synthesis | Methane sulfonyl chloride + amine, nitroalkane solvent, 25–80°C | High-purity methane sulfonamide derivative |
| 2 | Aromatic sulfonanilide formation | Aromatic amines, methanesulfonyl chloride, organic solvents, reducing agents | 3-amino methanesulfonanilide intermediates |
| 3 | Anthraquinone sulfonation | Anthraquinone, sulfonating agents, controlled heating | Sulfonated anthraquinone derivatives |
| 4 | Coupling reaction | Sulfonamide intermediates + anthraquinone derivatives, condensation conditions | Target bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt |
Research Findings and Notes
- The use of nitroalkane solvents in methane sulfonamide synthesis significantly improves product purity and yield by facilitating easy separation of by-products, as demonstrated in patented processes.
- Aromatic sulfonanilide derivatives require careful control of sulfonation and amination steps to achieve the desired substitution pattern without overreaction or degradation.
- Anthraquinone derivatives with sulfonic acid and amino groups are sensitive to reaction conditions; mild sulfonation and amination methods are preferred to preserve chromophore properties.
- The final compound’s disodium salt form is typically prepared by neutralization of sulfonic acid groups with sodium hydroxide or sodium carbonate in aqueous medium.
- No direct single-step preparation method for the exact compound was found in the reviewed literature, indicating that the synthesis is multi-step and requires intermediate isolation and purification.
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound?
The synthesis involves coupling anthraquinonyl sulfonamide intermediates with bis(4-aminophenyl)methane, followed by disodium salt formation. Retrosynthetic analysis (AI-powered models) can predict feasible routes by identifying key bond disconnections, such as the sulfonate-anthraquinone linkage . Purification typically employs solid-phase extraction (SPE) to isolate intermediates, followed by recrystallization using methanol-water mixtures to enhance purity . Validate each step via thin-layer chromatography (TLC) and confirm stoichiometry using elemental analysis.
Q. Which analytical techniques are optimal for structural confirmation?
- High-resolution mass spectrometry (HRMS) and HPLC-MS/MS are critical for molecular weight and fragmentation pattern verification .
- X-ray crystallography resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfonate groups) and confirms stereochemistry .
- FT-IR spectroscopy identifies functional groups (e.g., sulfonate S=O stretches at 1150–1250 cm⁻¹ and anthraquinone C=O at 1670 cm⁻¹).
Q. What are the primary research applications of this compound?
Primarily used as a dye in analytical chemistry for detecting metal ions or biomolecules due to its anthraquinone chromophore . In biology, it serves as a staining agent for cellular imaging, leveraging its fluorescence under UV light .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Discrepancies (e.g., NMR peak splitting or unexpected MS fragments) may arise from:
- Tautomerism in anthraquinone or sulfonate groups. Use variable-temperature NMR to monitor dynamic equilibria.
- Hydrogen bonding altering chemical shifts. Compare crystallographic data (e.g., N–H⋯O bond lengths) with solution-phase spectra .
- Degradation products under acidic/basic conditions. Employ accelerated stability studies with HPLC-MS/MS to track byproducts .
Q. What experimental design optimizes stability studies under varying pH conditions?
- Methodology :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC-UV (λ = 450 nm for anthraquinone absorbance).
- Identify degradation pathways (e.g., sulfonate hydrolysis) using LC-QTOF-MS .
- Data Interpretation : Plot degradation kinetics (pseudo-first-order models) to determine pH-dependent half-lives.
Q. How can the compound’s interaction with biological macromolecules be mechanistically studied?
- Fluorescence quenching assays : Monitor anthraquinone emission (λ_em = 550 nm) upon titration with proteins/DNA. Calculate binding constants (e.g., Stern-Volmer plots).
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding sites on albumin or DNA grooves, guided by crystallographic data .
- Circular dichroism (CD) : Track conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon compound binding .
Q. How to integrate findings into a theoretical framework for anthraquinone-based dyes?
- Link photostability data to electron-withdrawing group (EWG) theory : Sulfonate groups reduce HOMO-LUMO gaps, enhancing UV resistance .
- Correlate binding affinity with QSAR models (quantitative structure-activity relationships) using substituent electronic parameters (Hammett constants) .
Data Contradiction Analysis
8. Addressing conflicting solubility data in polar vs. nonpolar solvents:
- Contradiction : High solubility in water (due to disodium sulfonate) vs. poor solubility in DMSO.
- Resolution :
- Conduct solubility parameter calculations (Hansen parameters) to identify mismatches.
- Use co-solvent systems (e.g., water-ethanol gradients) for equilibration studies .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Target Data | Reference Method |
|---|---|---|
| X-ray Crystallography | N–H⋯O bond lengths (Å) | CCDC 1985013 |
| HPLC-MS/MS | Retention time (min), m/z ratios | SPE extraction |
| FT-IR | S=O stretch (cm⁻¹) | KBr pellet method |
Q. Table 2. Stability Study Design
| pH Condition | Temperature (°C) | Sampling Interval (hrs) | Analytical Method |
|---|---|---|---|
| 2.0 | 37 | 0, 24, 48 | HPLC-UV, LC-QTOF-MS |
| 7.4 | 37 | 0, 24, 48 | HPLC-UV, LC-QTOF-MS |
| 10.0 | 37 | 0, 24, 48 | HPLC-UV, LC-QTOF-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
